4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
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Overview
Description
4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide is a chemical compound with a unique structure that includes a cyano group, a dithiepan ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the dithiepan ring, followed by the introduction of the hydroxy group. The cyano group is then added, and finally, the benzenesulfonamide moiety is attached. The reaction conditions often involve the use of specific catalysts and solvents to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. The benzenesulfonamide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and dithiepan-containing molecules. Examples include:
- 4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide analogs with different substituents on the benzenesulfonamide moiety.
- Dithiepan derivatives with varying functional groups.
Uniqueness
What sets this compound apart is its combination of a cyano group, a hydroxy group, and a benzenesulfonamide moiety within a single molecule. This unique structure provides a versatile platform for studying various chemical reactions and exploring new therapeutic avenues.
Properties
IUPAC Name |
4-cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S3/c14-7-11-1-3-12(4-2-11)21(17,18)15-8-13(16)9-19-5-6-20-10-13/h1-4,15-16H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPGOZJZJHPWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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